molecular formula C16H23ClN2O3 B13991038 tert-Butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate

tert-Butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate

Katalognummer: B13991038
Molekulargewicht: 326.82 g/mol
InChI-Schlüssel: LCZKTRWBSVOSQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3-chloro-5-methoxyaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate is used as a building block in the synthesis of various organic compounds.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological activities. Piperazine derivatives are known for their antibacterial, antifungal, anticancer, and antiparasitic properties. This compound may also be explored for its potential use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it valuable in various chemical manufacturing processes .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to different biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, tert-butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate has unique structural features, such as the presence of the chloro and methoxy groups on the phenyl ring. These features can influence its reactivity and biological activity, making it distinct from other piperazine derivatives .

Eigenschaften

Molekularformel

C16H23ClN2O3

Molekulargewicht

326.82 g/mol

IUPAC-Name

tert-butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-7-5-18(6-8-19)13-9-12(17)10-14(11-13)21-4/h9-11H,5-8H2,1-4H3

InChI-Schlüssel

LCZKTRWBSVOSQY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.